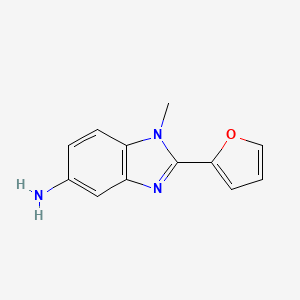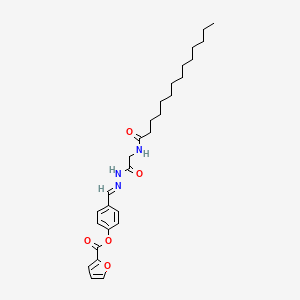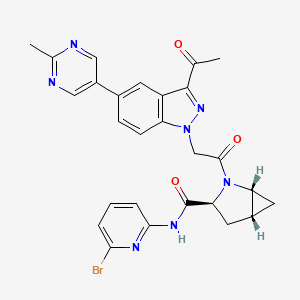
Complement factor D-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complement factor D-IN-2 is a small molecule inhibitor that targets complement factor D, a serine protease involved in the alternative complement pathway. This pathway is part of the immune system and plays a crucial role in defending against pathogens. Complement factor D is essential for the formation of C3 convertase, which amplifies the complement activation cascade .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Complement factor D-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Complement factor D-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Complement factor D-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the alternative complement pathway and its regulation.
Biology: Helps in understanding the role of complement factor D in immune responses.
Medicine: Investigated for its potential therapeutic applications in diseases characterized by excessive complement activation, such as paroxysmal nocturnal hemoglobinuria and other complementopathies
Mecanismo De Acción
Complement factor D-IN-2 exerts its effects by inhibiting the activity of complement factor D. This inhibition prevents the formation of C3 convertase, thereby reducing the amplification of the complement activation cascade. The molecular targets involved include complement factor D and its associated pathways .
Comparación Con Compuestos Similares
Similar Compounds
Danicopan: Another factor D inhibitor used in the treatment of paroxysmal nocturnal hemoglobinuria.
Vemircopan: Investigated for its potential in treating generalized myasthenia gravis and proliferative lupus nephritis.
Iptacopan: A factor B inhibitor that also dampens alternative complement signaling.
Uniqueness
Complement factor D-IN-2 is unique in its specific targeting of complement factor D, making it a valuable tool for studying and modulating the alternative complement pathway. Its specificity and potency distinguish it from other inhibitors that may have broader or less targeted effects .
Propiedades
Fórmula molecular |
C27H24BrN7O3 |
|---|---|
Peso molecular |
574.4 g/mol |
Nombre IUPAC |
(1R,3S,5R)-2-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-2-azabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C27H24BrN7O3/c1-14(36)26-19-8-16(18-11-29-15(2)30-12-18)6-7-20(19)34(33-26)13-25(37)35-21-9-17(21)10-22(35)27(38)32-24-5-3-4-23(28)31-24/h3-8,11-12,17,21-22H,9-10,13H2,1-2H3,(H,31,32,38)/t17-,21-,22+/m1/s1 |
Clave InChI |
JLRVDNFYMDBUJT-YHYVQYDKSA-N |
SMILES isomérico |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4[C@@H]5C[C@@H]5C[C@H]4C(=O)NC6=NC(=CC=C6)Br |
SMILES canónico |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C5CC5CC4C(=O)NC6=NC(=CC=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



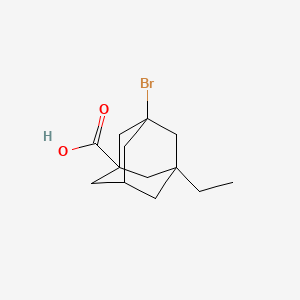
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)


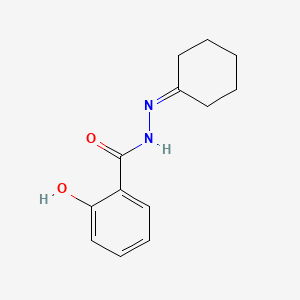

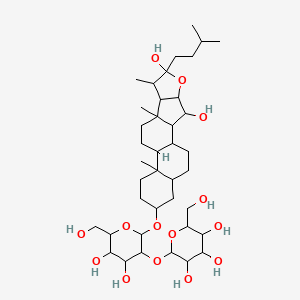
![ethene;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11938192.png)

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11938198.png)
